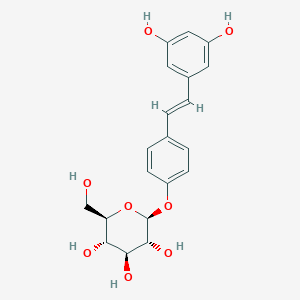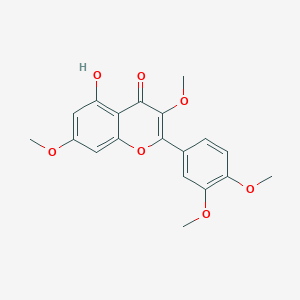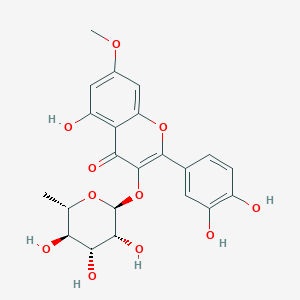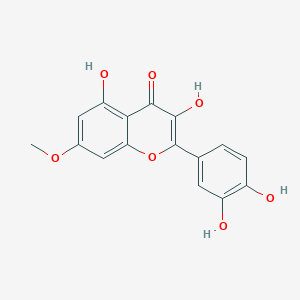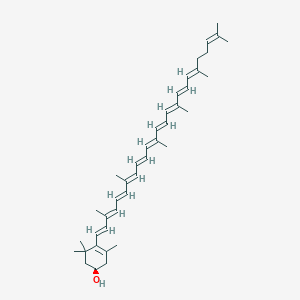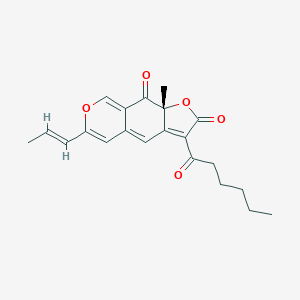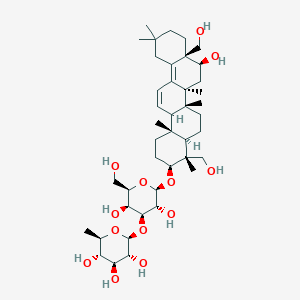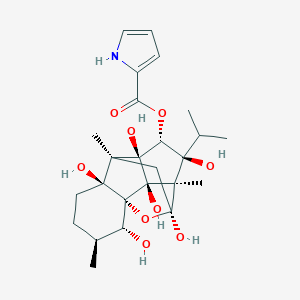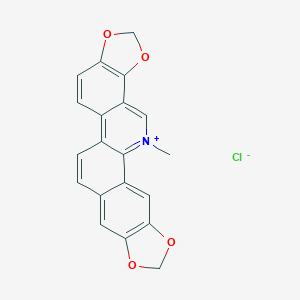
丹酚酸A
描述
丹酚酸A是丹参(Salvia miltiorrhiza)根部提取的最丰富的水溶性酚酸之一。这种传统中药已被使用数百年来治疗心血管疾病。 This compound以其强大的抗氧化性能而闻名,并且一直在研究其在各种医疗状况下的潜在治疗作用 .
科学研究应用
作用机制
丹酚酸A通过多种分子靶点和途径发挥作用。它通过清除活性氧物质和抑制氧化应激而充当有效的抗氧化剂。它还调节各种信号通路,包括抑制炎症细胞因子和调节免疫反应。 此外,它已被证明通过靶向内皮细胞和减少白细胞-内皮粘附来改善微循环和预防缺血损伤 .
生化分析
Biochemical Properties
Salvianolic acid A has been found to have potent anti-oxidative capabilities due to its polyphenolic structure . It is predicted to target multiple proteins and pathways to form a network that exerts systematic pharmacological effects . The cardiovascular protection of salvianolic acid A is not only because it acts as reactive oxygen species scavengers, but also due to the reduction of leukocyte-endothelial adherence, inhibition of inflammation and metalloproteinases expression from aortic smooth muscle cells, and indirect regulation of immune function .
Cellular Effects
Salvianolic acid A has been shown to have significant effects on various types of cells and cellular processes. It has been found to inhibit cell proliferation and the secretion of type I collagen and type III collagen in CFs . It also has been reported to have anti-inflammatory and antioxidant, myocardial ischemic protection, antithrombotic, neuroprotection, and anti-fibrosis activities .
Molecular Mechanism
Salvianolic acid A exerts its effects at the molecular level through several mechanisms. It has been found to activate AMPK phosphorylation through the Ca2+/calmodulin-dependent protein kinase kinase β (CaMKKβ)/AMPK signaling pathway . Competitive binding of salvianolic acid A to target proteins to interrupt protein-protein interactions has also been found to be a mechanism of cardiovascular protection by salvianolic acid A .
Temporal Effects in Laboratory Settings
In both type 1 and type 2 diabetic animals, salvianolic acid A lowered fasting blood glucose (FBG) and fed blood glucose in a dose-dependent manner, as well as reduced 24-h food and water intake . In vitro, salvianolic acid A caused a dose-dependent increase in glucose consumption and enhanced glucose uptake .
Dosage Effects in Animal Models
In both type 1 and type 2 diabetic animals, salvianolic acid A lowered fasting blood glucose (FBG) and fed blood glucose in a dose-dependent manner, as well as reduced 24-h food and water intake .
Metabolic Pathways
Salvianolic acid A is involved in several metabolic pathways. It is predicted to target multiple proteins and pathways to form a network that exerts systematic pharmacological effects .
Transport and Distribution
Salvianolic acid A is well tolerated at all dose levels, following both single and multiple doses, with a low overall incidence of treatment-emergent adverse events (TEAEs) which appeared to be no dose-related . PBPK modeling suggested the transfer ability saturation of hepatic organic anion-transporting polypeptide 1B1 (OATP1B1) and P-glycoprotein (P-gp) might result in a relatively low distribution rate at higher doses .
Subcellular Localization
The subcellular localization of salvianolic acid A is yet to be fully understood. It is known that it is one of the most abundant water-soluble components extracted from Danshen .
准备方法
合成路线和反应条件
丹酚酸A可以通过各种化学过程合成。一种常见的方法涉及使用高效液相色谱 (HPLC) 进行纯化。 该化合物使用乙醇或甲醇等溶剂从丹参中提取,然后使用葡聚糖凝胶层析和制备层析进行纯化 .
工业生产方法
This compound的工业生产涉及从丹参根部进行大规模提取。该过程包括溶剂提取,然后进行色谱等纯化步骤。 HPLC 和质谱等先进技术用于确保最终产品的纯度和质量 .
化学反应分析
反应类型
丹酚酸A会发生各种化学反应,包括:
氧化: 它可以被氧化形成不同的衍生物。
还原: 还原反应可以改变其结构并增强其生物活性。
常用的试剂和条件
这些反应中常用的试剂包括过氧化氢等氧化剂和硼氢化钠等还原剂。 反应条件通常涉及控制温度和 pH 值,以确保所需的转化 .
形成的主要产物
这些反应形成的主要产物包括this compound的各种氧化和还原衍生物。 这些衍生物通常表现出增强的生物活性,并且正在研究其潜在的治疗应用 .
相似化合物的比较
丹酚酸A属于一类称为丹酚酸的化合物,其中包括丹酚酸B、丹酚酸C和丹酚酸D。在这些化合物中,this compound是效力最强的抗氧化剂。丹酚酸B含量最丰富,而丹酚酸C和D具有独特的结构特征,有助于其特定的生物活性。 This compound的独特性在于其强大的抗氧化性能及其调节多种生物通路的能力 .
结论
This compound是一种非凡的化合物,在化学、生物学、医学和工业领域具有广泛的应用。其强大的抗氧化性能和调节各种生物通路的能力使其成为科学研究的宝贵课题。对this compound及其衍生物的持续研究有望为开发新的治疗策略和健康产品提供希望。
属性
IUPAC Name |
(2R)-3-(3,4-dihydroxyphenyl)-2-[(E)-3-[2-[(E)-2-(3,4-dihydroxyphenyl)ethenyl]-3,4-dihydroxyphenyl]prop-2-enoyl]oxypropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22O10/c27-18-7-2-14(11-21(18)30)1-6-17-16(4-9-20(29)25(17)33)5-10-24(32)36-23(26(34)35)13-15-3-8-19(28)22(31)12-15/h1-12,23,27-31,33H,13H2,(H,34,35)/b6-1+,10-5+/t23-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMGFTDKNIWPMGF-UCPJVGPRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(C(=O)O)OC(=O)C=CC2=C(C(=C(C=C2)O)O)C=CC3=CC(=C(C=C3)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1C[C@H](C(=O)O)OC(=O)/C=C/C2=C(C(=C(C=C2)O)O)/C=C/C3=CC(=C(C=C3)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701316580 | |
| Record name | Salvianolic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701316580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
494.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96574-01-5 | |
| Record name | Salvianolic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=96574-01-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Salvianolic acid A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096574015 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Salvianolic acid A | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15246 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Salvianolic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701316580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SALVIANOLIC ACID A | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/51622542XO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


